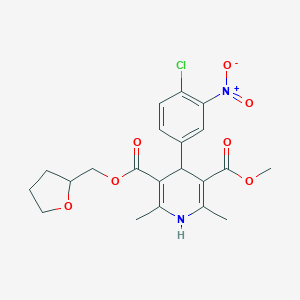
methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its potent antioxidant activity. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits potent activity at relatively low concentrations, making it a cost-effective candidate for further research. However, its limited solubility in water can pose a challenge for certain experiments.
Zukünftige Richtungen
There are several future directions for the research of methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate. One potential direction is to investigate its potential applications in the treatment of other oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
In conclusion, methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate is a promising candidate for further research due to its potential applications in various fields of scientific research. Its potent anti-inflammatory, anti-tumor, and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate involves the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride to form 5-chloroindol-2-yl chloride. This intermediate is then reacted with bromoacetaldehyde diethyl acetal to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and anti-tumor properties. It has also been shown to possess potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C11H8Br2ClNO2 |
|---|---|
Molekulargewicht |
381.45 g/mol |
IUPAC-Name |
methyl 3-bromo-2-(bromomethyl)-5-chloroindole-1-carboxylate |
InChI |
InChI=1S/C11H8Br2ClNO2/c1-17-11(16)15-8-3-2-6(14)4-7(8)10(13)9(15)5-12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
CUAVBCVHWWBXSM-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2=C(C=C(C=C2)Cl)C(=C1CBr)Br |
Kanonische SMILES |
COC(=O)N1C2=C(C=C(C=C2)Cl)C(=C1CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)

![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)
